molecular formula C12H15F2NO B11822874 (2,5-Difluorophenyl)(piperidin-4-yl)methanol

(2,5-Difluorophenyl)(piperidin-4-yl)methanol

Cat. No.: B11822874
M. Wt: 227.25 g/mol
InChI Key: GVXVUILANINSPW-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)(piperidin-4-yl)methanol is an organic compound with the molecular formula C12H15F2NO and a molecular weight of 227.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)(piperidin-4-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

(2,5-Difluorophenyl)(piperidin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluorophenyl)(piperidin-4-yl)methanol is unique due to its specific combination of a piperidine ring and a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

(2,5-difluorophenyl)-piperidin-4-ylmethanol

InChI

InChI=1S/C12H15F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,12,15-16H,3-6H2

InChI Key

GVXVUILANINSPW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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